molecular formula C13H11ClN2O2 B4504476 6-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide

6-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide

Cat. No.: B4504476
M. Wt: 262.69 g/mol
InChI Key: VDGKUKFDQQQIPM-UHFFFAOYSA-N
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Description

6-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide is a quinoline derivative known for its significant biological and pharmacological properties. Quinoline derivatives are widely recognized for their therapeutic potential, particularly in the fields of antibacterial, antiviral, and anticancer research

Scientific Research Applications

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide stands out due to its unique combination of functional groups, which confer enhanced biological activity and specificity. The presence of the chlorine atom and the cyclopropyl group significantly influences its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further research and development .

Properties

IUPAC Name

6-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-7-1-4-11-9(5-7)12(17)10(6-15-11)13(18)16-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGKUKFDQQQIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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